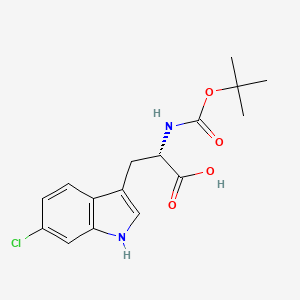

L-N-Boc-6-chlorotryptophan

描述

L-N-Boc-6-chlorotryptophan is a chemical compound that belongs to the class of tryptophan derivatives. It is a modified form of tryptophan that has a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a chlorine atom attached to the 6-position of the indole ring. This compound is primarily used in research and development settings.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of L-N-Boc-6-chlorotryptophan typically involves the protection of the amino group of 6-chlorotryptophan with a Boc group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

L-N-Boc-6-chlorotryptophan undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 6-chlorotryptophan.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Deprotection Reactions: The Boc group is removed using acids like trifluoroacetic acid (TFA) in DCM at room temperature.

Major Products Formed

Substitution Reactions: The major products are substituted tryptophan derivatives.

Deprotection Reactions: The major product is 6-chlorotryptophan.

科学研究应用

L-N-Boc-6-chlorotryptophan has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a tool for studying enzyme-substrate interactions and protein modifications.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of pharmaceuticals and fine chemicals

作用机制

The mechanism of action of L-N-Boc-6-chlorotryptophan involves its interaction with specific molecular targets. The Boc protecting group provides stability and prevents unwanted reactions during synthesis. The chlorine atom on the indole ring can participate in various biochemical interactions, influencing the compound’s reactivity and binding properties .

相似化合物的比较

Similar Compounds

6-Chloro-L-tryptophan: Similar structure but lacks the Boc protecting group.

5-Chloro-L-tryptophan: Chlorine atom is at the 5-position instead of the 6-position.

4-Chloro-L-phenylalanine: Similar halogenated amino acid but with a phenylalanine backbone.

Uniqueness

L-N-Boc-6-chlorotryptophan is unique due to the presence of both the Boc protecting group and the chlorine atom at the 6-position of the indole ring. This combination provides specific reactivity and stability, making it valuable for various synthetic and research applications.

生物活性

L-N-Boc-6-chlorotryptophan is a modified amino acid derivative of tryptophan, notable for its structural features that include a tert-butyloxycarbonyl (Boc) protecting group and a chlorine atom at the sixth position of the indole ring. This compound has garnered interest in biochemical research due to its potential applications in peptide synthesis and its influence on biological activity through structural modifications.

- Chemical Formula : C₁₆H₁₉ClN₂O₄

- CAS Number : 1234875-52-5

- Structure : The Boc group protects the amino group, facilitating selective reactions during peptide synthesis, while the chlorine atom can affect protein structure and function.

Biological Significance

This compound itself is not biologically active; however, when incorporated into peptides, it can significantly alter their interactions with biological targets. The presence of the chlorine atom introduces a strong electron-withdrawing effect, which can enhance binding affinities and stability of peptides in various biological contexts.

- Protein Interaction Modulation : Peptides containing this compound have been shown to modulate protein-protein interactions, making them useful as probes for studying enzyme functions and interactions within cellular pathways .

- Stability and Binding Affinity Improvement : Incorporating this compound into peptide sequences can enhance their stability against proteolytic degradation and improve their binding affinities to target proteins.

- Crystallography Applications : The chlorine atom enhances X-ray crystallography results by improving the signal-to-noise ratio, aiding in the resolution of protein structures.

Case Studies

- Antimicrobial Peptide Development : Research has demonstrated that peptides synthesized with this compound exhibit increased antimicrobial activity compared to their unmodified counterparts. For instance, a study showed that introducing this modified amino acid into peptide sequences resulted in enhanced activity against various bacterial strains .

- Cancer Therapeutics : In studies targeting protein-protein interactions involved in cancer progression, peptides incorporating this compound displayed improved binding characteristics to oncogenic proteins, suggesting potential therapeutic applications in cancer treatment .

- Enzyme-substrate Interaction Studies : The compound has been utilized to investigate enzyme-substrate interactions, particularly in halogenase enzymes that modify tryptophan derivatives. The incorporation of this compound allows for detailed mechanistic studies of these enzymes .

Comparative Analysis

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| L-Tryptophan | Unmodified amino acid | Natural precursor for serotonin |

| L-N-Boc-7-chlorotryptophan | Chlorine at position 7 | Different regioselectivity |

| 6-Chloro-L-Tryptophan | Chlorine at position 6 without Boc | More reactive due to unprotected amino |

| L-N-Boc-Tryptophan | No chlorine modification | Commonly used in peptide synthesis |

| This compound | Chlorine at position 6 with Boc | Selective reactivity and potential applications in peptide synthesis |

属性

IUPAC Name |

(2S)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUZGOVYNVWFFN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680989 | |

| Record name | N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234875-52-5 | |

| Record name | N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。